![molecular formula C10H18N2 B2728496 Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 142920-56-7](/img/structure/B2728496.png)
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound with the molecular formula C10H18N2 . It has an average mass of 166.263 Da and a monoisotopic mass of 166.147003 Da . This compound is also known by its IUPAC name, N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-1-butanamine .
Molecular Structure Analysis
The molecular structure of Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine consists of 12 atoms and 12 bonds . The structure includes a butyl group attached to a pyrrole ring through a methylene bridge. The pyrrole ring also carries a methyl group .Physical And Chemical Properties Analysis
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine has a predicted Log Octanol-Water Partition Coefficient (Log Kow) of 2.09 . The boiling point is estimated to be 248.86°C, and the melting point is estimated to be 49.17°C . The vapor pressure at 25°C is estimated to be 0.0169 mm Hg .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Pyrroles
Functionalized pyrroles are synthesized using a facile and convenient one-pot tandem synthesis method. This process employs acidic ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate as a catalyst, involving four-component reactions of amines, aldehydes, 1,3-dicarbonyl compounds, and nitroalkane. The method highlights simple starting materials, cost-effectiveness, good yields, and the recyclability of the catalyst (Gupta, Singh, & Singh, 2014).
Iron-Catalyzed N-Heterocyclization for Pyrroles
An environmentally friendly and cost-effective method for synthesizing N-substituted pyrroles utilizes iron as a catalyst. This process directly couples 2-butyne-1,4-diol or 2-butene-1,4-diol with various amines, including anilines, benzyl amines, and aliphatic amines, to yield a variety of N-substituted pyrroles with moderate to excellent yields (Yan & Barta, 2016).
Applications in Polymer Solar Cells
A novel amine-based, alcohol-soluble fullerene derivative demonstrated successful application as an acceptor and cathode interfacial material in polymer solar cells. This compound showcased a four-fold electron mobility increase over its counterpart, indicating potential applications in nano-structured organic solar cells for improved efficiency (Lv et al., 2014).
Green Synthesis of Polysubstituted Pyrroles
A green and retrievable nanocatalyst, [bmim]HSO4 loaded on graphene oxide, facilitates the preparation of polysubstituted pyrroles in an eco-friendly manner. This method emphasizes the synthesis of novel pyrroles containing fluorine atoms, thiazole, and adenine nuclei, marking significant progress in pharmaceutical and drug discovery research (Shekarchi & Behbahani, 2020).
Lewis Acid-promoted Synthesis of Dihydroazepines
A three-component reaction involving propargylic alcohols, 2-butynedioates, and secondary amines under Lewis acid catalysis yields functionalized dihydroazepines and, depending on the secondary amine used, can also produce 2,5-dihydro-1H-pyrroles and 2,3-dihydro-1H-pyrroles. This showcases the versatility of using Lewis acids for catalyzing complex reactions in the synthesis of heterocyclic compounds (Yin et al., 2011).
Eigenschaften
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-3-4-7-11-9-10-6-5-8-12(10)2/h5-6,8,11H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKWPINKZUKOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole](/img/structure/B2728414.png)
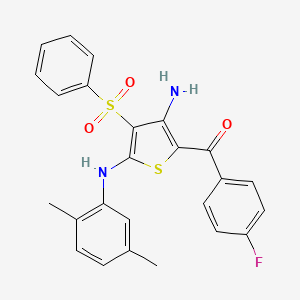
![(4-Benzoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2728416.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2728419.png)
![6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2728420.png)
![3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2728422.png)
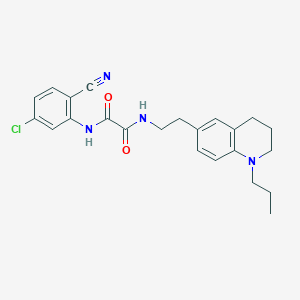

![(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide](/img/structure/B2728426.png)
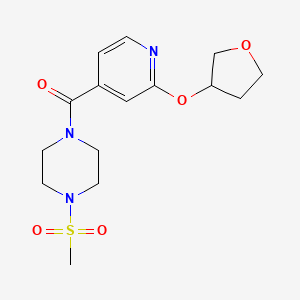
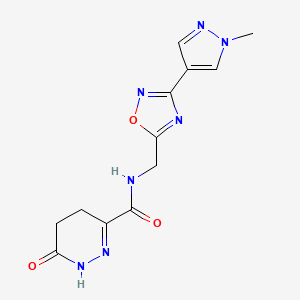
![Ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2728432.png)
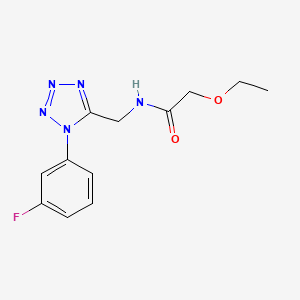
![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid](/img/structure/B2728435.png)